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molecular formula C7H10N2O2S B155520 Ethyl 2-amino-4-methylthiazole-5-carboxylate CAS No. 7210-76-6

Ethyl 2-amino-4-methylthiazole-5-carboxylate

Cat. No. B155520
M. Wt: 186.23 g/mol
InChI Key: WZHUPCREDVWLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091223B2

Procedure details

A stirred solution of ethyl-2-amino-4-methyl-thiazole-5-carboxylate (558 mg, 3 mmol) in dichloromethane (15 mL) and pyridine (5 mL) was treated with methanesulfonyl chloride (687 mg, 6 mmol) at rt overnight. The solution was diluted with dichloromethane (50 mL) and washed with 2N aq. HCl solution (15 mL, 3×), dried (MgSO4), filtered and concentrated. The crude residue was diluted with ether (25 mL) and the solid was filtered, washed with 1:1 ether:hexane mixture (10 mL, 3×), and dried in vacuo to obtain the title compound (687 mg, 87%) as an off-white solid.
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
687 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([NH2:11])=[N:8][C:7]=1[CH3:12])=[O:5])[CH3:2].[CH3:13][S:14](Cl)(=[O:16])=[O:15]>ClCCl.N1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([NH:11][S:14]([CH3:13])(=[O:16])=[O:15])=[N:8][C:7]=1[CH3:12])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
558 mg
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)N)C
Name
Quantity
687 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2N aq. HCl solution (15 mL, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The crude residue was diluted with ether (25 mL)
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with 1:1 ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
hexane mixture (10 mL, 3×), and dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)NS(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 687 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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